molecular formula C19H22O4 B11965235 3,3-Bis-(4-methoxy-phenyl)-propionic acid ethyl ester CAS No. 102162-75-4

3,3-Bis-(4-methoxy-phenyl)-propionic acid ethyl ester

Cat. No.: B11965235
CAS No.: 102162-75-4
M. Wt: 314.4 g/mol
InChI Key: IKZNGUNYGHRJOE-UHFFFAOYSA-N
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Description

3,3-Bis-(4-methoxy-phenyl)-propionic acid ethyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a propionic acid ethyl ester backbone. The methoxy groups and the ester functionality contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis-(4-methoxy-phenyl)-propionic acid ethyl ester typically involves the esterification of 3,3-Bis-(4-methoxy-phenyl)-propionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3,3-Bis-(4-methoxy-phenyl)-propionic acid+ethanolH2SO43,3-Bis-(4-methoxy-phenyl)-propionic acid ethyl ester+water\text{3,3-Bis-(4-methoxy-phenyl)-propionic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3,3-Bis-(4-methoxy-phenyl)-propionic acid+ethanolH2​SO4​​3,3-Bis-(4-methoxy-phenyl)-propionic acid ethyl ester+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis-(4-methoxy-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3,3-Bis-(4-formyl-phenyl)-propionic acid ethyl ester or 3,3-Bis-(4-carboxy-phenyl)-propionic acid ethyl ester.

    Reduction: Formation of 3,3-Bis-(4-methoxy-phenyl)-propanol.

    Substitution: Formation of 3,3-Bis-(4-nitro-phenyl)-propionic acid ethyl ester or 3,3-Bis-(4-bromo-phenyl)-propionic acid ethyl ester.

Scientific Research Applications

3,3-Bis-(4-methoxy-phenyl)-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of polymers and other functional materials.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,3-Bis-(4-methoxy-phenyl)-propionic acid ethyl ester depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The methoxy groups can enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis-(4-hydroxy-phenyl)-propionic acid ethyl ester: Similar structure but with hydroxyl groups instead of methoxy groups.

    3,3-Bis-(4-methyl-phenyl)-propionic acid ethyl ester: Similar structure but with methyl groups instead of methoxy groups.

    3,3-Bis-(4-chloro-phenyl)-propionic acid ethyl ester: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

3,3-Bis-(4-methoxy-phenyl)-propionic acid ethyl ester is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its solubility in organic solvents and improve its ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

102162-75-4

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 3,3-bis(4-methoxyphenyl)propanoate

InChI

InChI=1S/C19H22O4/c1-4-23-19(20)13-18(14-5-9-16(21-2)10-6-14)15-7-11-17(22-3)12-8-15/h5-12,18H,4,13H2,1-3H3

InChI Key

IKZNGUNYGHRJOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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